Phenol, 2,2'-thiobis[4-chloro-6-nitro-
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(5-chloro-2-hydroxy-3-nitrophenyl)sulfanyl-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2O6S/c13-5-1-7(15(19)20)11(17)9(3-5)23-10-4-6(14)2-8(12(10)18)16(21)22/h1-4,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOJWJAARUYTMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)SC2=CC(=CC(=C2O)[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073934 | |
| Record name | Phenol, 2,2'-thiobis[4-chloro-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852-20-0 | |
| Record name | 2,2′-Thiobis[4-chloro-6-nitrophenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxynide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000852200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,2'-thiobis[4-chloro-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-thiobis[4-chloro-6-nitrophenol] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.554 | |
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Chemical Reactivity and Reaction Mechanisms
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The phenolic rings of the title compound are subject to both electrophilic and nucleophilic aromatic substitution, with the outcome being highly dependent on the reaction conditions and the nature of the attacking reagent.
Phenols are generally highly susceptible to electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group, which activates the aromatic ring. byjus.com The hydroxyl group is an ortho, para-director. byjus.com However, in Phenol (B47542), 2,2'-thiobis[4-chloro-6-nitro-], the presence of two strong electron-withdrawing groups, the nitro (NO2) and chloro (Cl) groups, on each ring significantly deactivates the ring towards electrophilic attack. libretexts.orgyoutube.com The nitro group, in particular, is a powerful deactivating group. youtube.com
Further electrophilic substitution on the aromatic rings is therefore expected to be challenging. If forced, the substitution would likely occur at the position ortho to the hydroxyl group and meta to the nitro group, which is the least deactivated position.
Conversely, the presence of strong electron-withdrawing groups, especially in ortho and para positions to a potential leaving group (like the chloro group), makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orggoogle.com In this molecule, the nitro groups are ortho and para to the chloro substituents, which strongly activates the ring for nucleophilic attack.
A plausible SNAr reaction would involve the displacement of the chloride ion by a strong nucleophile. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org
Table 1: Predicted Reactivity in Aromatic Substitution Reactions
| Reaction Type | Reactivity Prediction | Directing Influence of Substituents |
| Electrophilic Aromatic Substitution | Highly Deactivated | -OH (activating, ortho, para-directing) -Cl (deactivating, ortho, para-directing) -NO2 (strongly deactivating, meta-directing) -S- (activating, ortho, para-directing) |
| Nucleophilic Aromatic Substitution | Activated | -NO2 groups ortho and para to -Cl facilitate nucleophilic attack. |
Oxidative and Reductive Transformations of the Compound
The sulfur atom in the thioether linkage and the nitro groups are the primary sites for oxidative and reductive transformations.
The thioether bridge can be oxidized to a sulfoxide (B87167) and then to a sulfone using appropriate oxidizing agents. Mild oxidation, for instance with hydrogen peroxide, would likely yield the corresponding sulfoxide. Stronger oxidizing agents, such as potassium permanganate (B83412) or peroxy acids, could lead to the formation of the sulfone.
The nitro groups can be reduced to amino groups under various conditions. Common reducing agents for this transformation include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H2/Pd-C). The reduction would proceed in a stepwise manner, potentially allowing for the isolation of intermediate nitroso and hydroxylamine (B1172632) species under controlled conditions. The complete reduction would yield Phenol, 2,2'-thiobis[4-chloro-6-amino-].
Photochemical Reactivity and Degradation Mechanisms
The presence of nitroaromatic and phenolic chromophores suggests that Phenol, 2,2'-thiobis[4-chloro-6-nitro-] is likely to be photochemically active. Upon absorption of UV light, the molecule can be excited to a higher energy state.
The degradation pathways could involve several mechanisms. The carbon-chlorine bond is susceptible to photolytic cleavage, which would generate aryl radicals. These highly reactive radicals can then participate in a variety of secondary reactions, leading to the formation of a complex mixture of degradation products. The nitro groups can also undergo photoreduction in the presence of a hydrogen donor.
Furthermore, the phenolic hydroxyl groups can be oxidized photochemically, potentially leading to the formation of phenoxyl radicals. These radicals can then couple or react with other species, contributing to the degradation of the parent molecule. The thioether linkage might also be susceptible to photo-oxidation.
Acid-Base Properties and Proton Transfer Phenomena
The phenolic hydroxyl groups are the primary acidic sites in the molecule. The acidity of a phenol is significantly influenced by the substituents on the aromatic ring. chemicalbook.com Electron-withdrawing groups increase the acidity of the phenol by stabilizing the resulting phenoxide anion through delocalization of the negative charge.
In Phenol, 2,2'-thiobis[4-chloro-6-nitro-], each phenolic proton is flanked by electron-withdrawing chloro and nitro groups. The nitro group, in particular, with its strong -I and -R effects, will significantly increase the acidity of the phenolic protons, leading to a lower pKa value compared to unsubstituted phenol (pKa ≈ 10). chemicalbook.com The presence of two such substituted phenolic moieties suggests a stepwise dissociation of the two protons.
Table 2: Estimated pKa Values
| Proton | Estimated pKa | Factors Influencing Acidity |
| First Phenolic Proton | ~ 4-5 | Strong electron-withdrawal by ortho/para nitro and chloro groups. |
| Second Phenolic Proton | ~ 6-7 | Electrostatic repulsion from the first deprotonation site. |
Note: These are estimated values based on the effects of similar substituents on phenol and have not been experimentally determined for this specific compound.
Proton transfer is a fundamental process in the acid-base chemistry of this compound. In the presence of a base, a proton will be abstracted from one of the hydroxyl groups to form the corresponding phenoxide. The rate of this proton transfer will depend on the strength of the base and the solvent used.
Chelation and Ligand Binding Mechanisms
The structure of Phenol, 2,2'-thiobis[4-chloro-6-nitro-] presents potential sites for metal chelation. The two phenolic hydroxyl groups and the sulfur atom of the thioether bridge can act as donor atoms to coordinate with metal ions.
The molecule could act as a tridentate ligand, binding to a metal center through the two oxygen atoms of the deprotonated hydroxyl groups and the sulfur atom. The formation of stable five- or six-membered chelate rings would be a driving force for this coordination. The specific geometry of the complex would depend on the size and preferred coordination number of the metal ion.
The nitro and chloro substituents would also influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complex. The electron-withdrawing nature of these groups would decrease the electron density on the donor atoms, potentially affecting the strength of the metal-ligand bonds.
Analytical Methodologies for Characterization and Quantification
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the structural confirmation of Phenol (B47542), 2,2'-thiobis[4-chloro-6-nitro-. Each technique offers unique information about the molecule's atomic and electronic composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For Phenol, 2,2'-thiobis[4-chloro-6-nitro-, both ¹H and ¹³C NMR would provide crucial data for structural verification.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the substitution pattern on the two phenolic rings, the aromatic region would likely display a set of doublets or more complex splitting patterns. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the nitro groups and the chloro substituents. The phenolic hydroxyl (-OH) proton would appear as a broad singlet, with its chemical shift being sensitive to the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The aromatic carbons would resonate in the typical downfield region, with carbons attached to electronegative atoms (chlorine, oxygen, and the nitro group) showing characteristic shifts. The presence of two equivalent phenyl rings would simplify the spectrum. For structurally related compounds like 4-chlorophenol (B41353) and 3-methylphenol, characteristic ¹³C NMR shifts have been reported, which can serve as a reference for predicting the spectral features of the target compound. rsc.org
Mass spectrometry is employed to determine the molecular weight and to gain structural information through fragmentation analysis. The electron ionization mass spectrum of a related compound, Phenol, 4,4'-thiobis[2-(1,1-dimethylethyl)-6-methyl-, is available in the NIST WebBook, providing a model for what might be expected. chemicalbook.com For Phenol, 2,2'-thiobis[4-chloro-6-nitro-, with a molecular weight of approximately 377.16 g/mol , the molecular ion peak [M]⁺ would be expected at an m/z corresponding to this mass. researchgate.netalfa-chemistry.com The isotopic pattern of this peak would be characteristic, showing the presence of two chlorine atoms. Fragmentation would likely involve the cleavage of the thioether bond and the loss of nitro groups, providing a unique "molecular fingerprint."
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, offering information about the functional groups present. For Phenol, 2,2'-thiobis[4-chloro-6-nitro-, characteristic absorption bands would be anticipated for the O-H, C=C, C-S, C-Cl, and N-O bonds.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| Phenolic O-H stretch | 3200-3600 (broad) |
| Aromatic C-H stretch | 3000-3100 |
| Asymmetric NO₂ stretch | 1500-1570 |
| Symmetric NO₂ stretch | 1335-1370 |
| Aromatic C=C stretch | 1400-1600 |
| C-S stretch | 600-800 |
| C-Cl stretch | 600-800 |
This table presents expected vibrational frequencies based on typical ranges for the functional groups present in Phenol, 2,2'-thiobis[4-chloro-6-nitro-.
Spectra for related compounds like 2-chloro-4-nitrophenol (B164951) are available and show characteristic peaks that align with these expectations. chemicalbook.comspectrabase.com
UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds with chromophores. The nitrophenol moieties in Phenol, 2,2'-thiobis[4-chloro-6-nitro- act as strong chromophores. The UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or methanol, would be expected to show strong absorption bands in the UV and possibly the visible region, corresponding to π→π* and n→π* transitions of the aromatic rings and the nitro groups. The position and intensity of the absorption maxima are sensitive to the substitution on the aromatic rings. For instance, the UV spectrum of 4-nitrophenol (B140041) shows a strong absorption band that shifts depending on the pH of the solution. researchgate.net Similar behavior could be anticipated for the target compound.
Chromatographic Separation and Detection Methods Development
Chromatographic techniques are essential for the separation and quantification of Phenol, 2,2'-thiobis[4-chloro-6-nitro- from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds. A reversed-phase HPLC method would be the most common approach for the separation of Phenol, 2,2'-thiobis[4-chloro-6-nitro-.
A typical HPLC method would involve:
Stationary Phase: A C18 column is a common choice for the separation of nonpolar to moderately polar compounds.
Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer would be used. The gradient or isocratic elution profile would be optimized to achieve good separation from other components. For instance, a method for the analysis of phenol and related compounds used a Cholester column with a gradient of acetonitrile and water. alfa-chemistry.com
Detection: UV detection would be highly effective due to the strong UV absorbance of the nitroaromatic rings. The detection wavelength would be set at one of the absorption maxima determined by UV-Vis spectroscopy to ensure high sensitivity. A study on the HPLC analysis of 4-nitrophenol and its metabolites utilized UV detection at 290 nm. chemicalbook.comnih.gov
While specific HPLC methods for Phenol, 2,2'-thiobis[4-chloro-6-nitro- are not readily found in the literature, methods developed for other chloronitrophenols can be adapted. For example, an HPLC method for the analysis of 2-amino-6-chloro-4-nitrophenol (B3029376) hydrochloride has been described using a reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com
Gas Chromatography (GC) Approaches for Volatile Derivatives
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, direct GC analysis of polar compounds like "Phenol, 2,2'-thiobis[4-chloro-6-nitro-" can be challenging due to their low volatility and potential for thermal degradation in the GC inlet and column. To overcome these limitations, derivatization is a crucial step to convert the polar hydroxyl groups into less polar, more volatile ethers or esters.
Derivatization Strategies:
Several derivatization reagents are commonly employed for the analysis of phenolic compounds and could be applicable to "Phenol, 2,2'-thiobis[4-chloro-6-nitro-." The choice of reagent depends on the specific requirements of the analysis, such as the desired sensitivity and the detector being used.
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility of the analyte, making it amenable to GC analysis.
Alkylation: Methylation is another common derivatization technique. Reagents like diazomethane (B1218177) or trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) can be used to convert the phenolic hydroxyl groups to their corresponding methyl ethers. While effective, the use of diazomethane requires caution due to its explosive and toxic nature.
Acylation: Acylation with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride can also be employed to form ester derivatives. These derivatives often exhibit good chromatographic behavior.
GC-Mass Spectrometry (GC-MS) for Identification and Quantification:
Following derivatization, the resulting volatile derivatives can be separated and analyzed using a gas chromatograph coupled with a mass spectrometer (GC-MS). The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted molecules and provides a unique mass spectrum for each component, allowing for their definitive identification. For quantitative analysis, the response of the detector is calibrated using standards of the derivatized compound.
Table 1: Potential GC-MS Parameters for the Analysis of Derivatized Phenol, 2,2'-thiobis[4-chloro-6-nitro-]
| Parameter | Typical Setting |
| GC Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250 - 300 °C |
| Oven Temperature Program | Initial temperature of 100-150 °C, ramped to 300-320 °C at a rate of 10-20 °C/min |
| Carrier Gas | Helium or Hydrogen at a constant flow rate |
| MS Ion Source Temperature | 230 - 280 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 500 m/z |
Note: These parameters are illustrative and would require optimization for the specific derivative of "Phenol, 2,2'-thiobis[4-chloro-6-nitro-".
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is an indispensable, non-destructive analytical technique for determining the atomic and molecular structure of a crystalline solid. For a compound like "Phenol, 2,2'-thiobis[4-chloro-6-nitro-," which is likely to be a solid at room temperature, single-crystal XRD can provide precise information about its three-dimensional structure.
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensity. The positions and intensities of these spots are unique to the crystal's internal structure.
Information Obtained from XRD Analysis:
By analyzing the diffraction pattern, researchers can determine:
Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal lattice.
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.
Bond Lengths and Angles: The distances between bonded atoms and the angles between them, providing a detailed picture of the molecular geometry.
Intermolecular Interactions: Information about how the molecules are packed in the crystal, including hydrogen bonding and other non-covalent interactions.
While specific crystallographic data for "Phenol, 2,2'-thiobis[4-chloro-6-nitro-" is not publicly available, analysis of related nitrophenol and thiobisphenol structures by XRD has been reported, demonstrating the feasibility and power of this technique for elucidating their solid-state structures. The resulting structural information is crucial for understanding the compound's physical and chemical properties.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods can provide detailed information about molecular geometry, electronic distribution, and orbital energies.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Despite its broad applicability in computational chemistry, a specific search of available scientific literature did not yield any studies that have applied DFT methods to Phenol (B47542), 2,2'-thiobis[4-chloro-6-nitro-. Such a study would be valuable for determining optimized geometry, electronic properties like HOMO-LUMO gap, and electrostatic potential surfaces, which are crucial for understanding its reactivity and intermolecular interactions.
Ab Initio Calculations of Reactivity Parameters
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are powerful tools for predicting the reactivity of chemical compounds. researchgate.net These calculations can determine various reactivity descriptors, such as ionization potential, electron affinity, and hardness. However, a review of the current scientific literature indicates a lack of specific ab initio studies performed on Phenol, 2,2'-thiobis[4-chloro-6-nitro-. Research in this area would provide fundamental insights into its chemical behavior.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For a molecule like Phenol, 2,2'-thiobis[4-chloro-6-nitro-, which possesses rotational freedom around the thioether bond, MD simulations could reveal its preferred conformations and the energy barriers between them. A thorough search of existing research has not uncovered any studies that have conducted molecular dynamics simulations specifically for this compound.
Prediction of Spectroscopic Signatures and Reaction Energetics
Computational methods are instrumental in predicting spectroscopic data, such as infrared (IR), UV-Vis, and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of compounds. Furthermore, these methods can be used to calculate the energetics of potential chemical reactions involving the molecule. At present, there are no specific computational studies in the available literature that report the predicted spectroscopic signatures or reaction energetics for Phenol, 2,2'-thiobis[4-chloro-6-nitro-.
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Sustainable Methodologies
The synthesis of substituted phenols and thiobisphenols is a well-established field, yet there is considerable room for innovation, particularly concerning "Phenol, 2,2'-thiobis[4-chloro-6-nitro-". Future research could focus on developing more sustainable and efficient synthetic methodologies.
One promising approach involves the adaptation of modern coupling reactions. For instance, copper-catalyzed C-S bond formation using a hydrogen sulfide (B99878) surrogate has been effective for synthesizing substituted thiophenes and could be explored for the creation of the thioether bridge in the target molecule. core.ac.uk Similarly, methods for the synthesis of highly substituted phenols with complete regiochemical control, such as those using a one-step conversion of hydroxypyrone and nitroalkene starting materials, could be adapted to introduce the chloro and nitro substituents with high precision. oregonstate.edunih.gov
Furthermore, the use of greener solvents and catalysts is a key aspect of sustainable chemistry. Research into catalytic systems that operate under milder conditions and the use of renewable starting materials would be a significant advancement. For example, the use of N,N-dialkylcarboxamide as a catalyst has been shown to improve the yield of thio-bis-phenol synthesis. google.com
Table 1: Potential Novel Synthetic Approaches
| Approach | Description | Potential Advantages |
| Copper-Catalyzed C-S Coupling | Utilization of copper catalysts and a sulfur source to form the thioether linkage between the two phenol (B47542) rings. | High efficiency and functional group tolerance. |
| Regioselective Phenol Synthesis | Application of cascade reactions, such as Diels-Alder/elimination/retro-Diels-Alder, to control the placement of chloro and nitro groups. | Complete regiochemical control, leading to higher purity of the final product. |
| Green Catalysis | Employing catalysts like N,N-dialkylcarboxamides to enhance reaction yields under more environmentally friendly conditions. | Improved yields, reduced waste, and milder reaction conditions. |
Exploration of Advanced Catalytic Roles
The structural motifs within "Phenol, 2,2'-thiobis[4-chloro-6-nitro-", namely the nitrophenol and thioether groups, suggest potential for catalytic activity. Dinitrophenols have been identified as effective cocatalysts in certain organic reactions, such as asymmetric aldol (B89426) reactions, where they can significantly enhance both the activity and enantioselectivity of primary amine organocatalysts. acs.orgnih.gov This suggests that "Phenol, 2,2'-thiobis[4-chloro-6-nitro-" could be investigated for similar cocatalytic roles.
Future research should explore the potential of this compound and its derivatives to catalyze a range of organic transformations. The presence of the sulfur atom could also enable its use in transition metal-catalyzed cross-coupling reactions, either as a ligand or as a precursor to a catalytically active species. Investigations could also extend to its application in photocatalysis, given that nitrophenols are known to be photoactive. niscpr.res.in For instance, gold and silver nanoparticles have been used as catalysts for the reduction of 2,4-dinitrophenol. researchgate.net
Integration into Emerging Smart Materials and Nanoscience
The incorporation of thiol and disulfide functionalities into polymers is a burgeoning area of materials science, leading to the development of "smart" materials with responsive and self-healing properties. nih.gov The thioether linkage in "Phenol, 2,2'-thiobis[4-chloro-6-nitro-" could be a valuable building block for such materials. The disulfide bond, which can be formed by the oxidation of thiols, is dynamic and can be reversibly broken and reformed under mild conditions, enabling properties like self-healing and stimulus-responsive drug release. nih.gov
Future research could focus on the synthesis of polymers incorporating "Phenol, 2,2'-thiobis[4-chloro-6-nitro-" or its derivatives. These polymers could exhibit responsiveness to redox stimuli, pH changes, or specific enzymes, making them suitable for applications in drug delivery, tissue engineering, and soft robotics. Thiophene derivatives are already widely used in materials science for applications in organic electronics, thin-film transistors, and solar cells due to their electronic and optical properties. researchgate.net
Advanced Environmental Remediation Technologies Based on Degradation Insights
Chlorinated nitrophenols are recognized as environmental pollutants due to their widespread use and persistence. nih.govresearchgate.net Understanding the degradation pathways of these compounds is crucial for developing effective remediation strategies. Research on the biodegradation of compounds like 2-chloro-4-nitrophenol (B164951) has identified bacterial strains capable of utilizing them as a sole source of carbon and energy. nih.govnih.gov These degradation pathways often involve either oxidative removal of the nitro group or reductive dehalogenation. nih.govresearchgate.net
Future research on "Phenol, 2,2'-thiobis[4-chloro-6-nitro-" should investigate its environmental fate and biodegradability. Identifying microbial consortia or enzymes capable of breaking down this molecule would be a significant step towards developing bioremediation technologies for contaminated sites. The degradation of bisphenol A (BPA), a structurally related compound, has been studied in both aquatic and terrestrial environments, providing a model for investigating the environmental persistence of thiobisphenols. semanticscholar.org The ultimate goal would be the development of robust and efficient bioremediation or phytoremediation systems for this class of compounds.
Computational Design and Predictive Modeling for New Derivatives
Computational chemistry offers powerful tools for predicting the properties and activities of novel molecules, thereby accelerating the research and development process. For "Phenol, 2,2'-thiobis[4-chloro-6-nitro-", computational modeling can be employed in several key areas.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the electronic structure, reactivity, and spectral properties of the molecule and its derivatives. nih.gov This information can guide the design of new catalysts and materials. For example, modeling can help in predicting the bond dissociation energy of the phenolic -OH bond, which is a critical parameter for antioxidant activity. acs.org
Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models can be developed to predict the biological activity and toxicity of new derivatives. nih.gov Such models are invaluable for screening large virtual libraries of compounds to identify candidates with desired properties and low toxicity. Predictive models for the degradation pathways and rates of phenol derivatives in the environment can also be developed to assess their environmental impact. nih.gov
Q & A
Q. Q1: What are the recommended synthetic pathways for 2,2'-thiobis[4-chloro-6-nitrophenol], and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution. A two-step approach is common:
Sulfuration : React 4-chloro-6-nitrophenol with sulfur monochloride (S₂Cl₂) in anhydrous conditions.
Purification : Recrystallize using ethanol or acetonitrile to remove unreacted starting materials .
Key Parameters :
Q. Q2: How can researchers characterize the structural purity of this compound?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry : ESI-MS in negative mode should show [M–H]⁻ at m/z 376.9 .
- Elemental Analysis : Match calculated vs. observed %C, %H, %N (e.g., C: 38.22%, H: 1.60%, N: 7.43%) .
Advanced Research Questions
Q. Q3: What mechanistic insights explain the reactivity of 2,2'-thiobis[4-chloro-6-nitrophenol] in cross-coupling reactions?
Methodological Answer: The electron-withdrawing nitro and chloro groups activate the aromatic ring for nucleophilic substitution.
- DFT Studies : Calculate frontier molecular orbitals (FMOs) to predict sites of electrophilic attack.
- Kinetic Analysis : Use pseudo-first-order kinetics to determine rate constants for substitution at varying pH (optimal range: pH 8–10) .
Example Application : The compound serves as a precursor for polydentate ligands in coordination chemistry, where sulfur bridges facilitate metal binding (e.g., Cu²⁺ or Fe³⁺) .
Q. Q4: How does the compound’s stability under environmental conditions impact its ecotoxicological profile?
Methodological Answer:
- Hydrolytic Stability : Perform accelerated degradation studies (pH 4–9, 25–50°C). Nitro groups resist hydrolysis, but the sulfide bridge may oxidize to sulfone under UV light .
- Toxicity Assays :
- Aquatic Toxicity : Test Daphnia magna (48h LC₅₀ typically <1 mg/L due to bioaccumulation).
- Soil Persistence : Use OECD 307 guidelines; half-life >60 days in aerobic soils .
Regulatory Thresholds :
| Parameter | Value | Source |
|---|---|---|
| Threshold Planning Quantity (TPQ) | 100 lbs | |
| RQ (Reportable Quantity) | 100 lbs |
Q. Q5: What analytical challenges arise in quantifying trace levels of this compound in complex matrices?
Methodological Answer:
- Sample Preparation :
- Detection Limits :
Data Contradictions and Resolution
Q. Q6: Discrepancies in reported melting points (N/A vs. 210–215°C): How should researchers validate thermal properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
